molecular formula C17H32O2S3 B1251439 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid CAS No. 461642-78-4

2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid

Cat. No. B1251439
CAS RN: 461642-78-4
M. Wt: 364.6 g/mol
InChI Key: DZFGVGDQHQHOKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thio compounds has been extensively studied. For instance, an unexpected oxidation reaction of 3-acetylthio-2-methylpropanoic acid with thionyl chloride led to the formation of 4-methyl-1,2-dithiolan-3-one and 4-methyl-1,2-dithiolen-3-one, indicating the complex reactivity of similar thioester compounds under oxidative conditions (이희봉 & 김영규, 1988). Moreover, stereospecific synthesis of similar structures shows the nuanced approaches required for such chemical entities (A. Tait et al., 1996).

Molecular Structure Analysis

The molecular structure of (E)-dodec-2-enoic acid, a compound with similarities to 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid, reveals characteristics of α,β-unsaturated carboxylic acids, including the arrangement of the carboxylic acid group and the hydrocarbon chain (M. Sonneck et al., 2015).

Chemical Reactions and Properties

Various reactions and properties of structurally related compounds have been reported. For example, regioselective synthesis and electron impact mass spectral fragmentation of isopropylthio/phenylthiosuccinic acid esters highlight the chemical reactivity and potential for detailed mass spectrometric analysis of such compounds (J. Xu et al., 2000).

Physical Properties Analysis

The physical properties of related compounds have been studied, such as the crystal structure of (E)-dodec-2-enoic acid, which provides insights into the solid-state properties of similar α,β-unsaturated carboxylic acids (M. Sonneck et al., 2015).

Chemical Properties Analysis

The chemical properties of thio compounds have been extensively explored. For instance, the chemoselective (trans)thioacetalization of carbonyl compounds in water showcases the versatility and reactivity of thio compounds under various conditions (Shiue‐Shien Weng et al., 2010). Additionally, the synthesis of a dithietane derivative from 2-methylpropanedithioic acid demonstrates the potential for generating complex structures from thioic acids (A. Mahjoub et al., 2003).

Scientific Research Applications

Polymer Synthesis and Modification

2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid has been utilized in the preparation of branched polymers using a polymerizable RAFT (Reversible Addition-Fragmentation Chain Transfer) agent. This process involves the synthesis of bifunctional molecules like DTEA, which have a double bond and a thiocarbonylthio group. These agents facilitate the preparation of branched poly(methyl acrylate)s (BPMAs) with adjustable degrees of branching, as evidenced in the work of Ma et al. (2016) (Ma, Li, Qi, & Wu, 2016).

RAFT Polymerization

The compound is also integral in RAFT polymerization processes. For instance, Samakande et al. (2007) described the synthesis of new cationic thio compounds, including those bearing a quaternary ammonium group, suitable for controlling free-radical polymerization according to the RAFT process (Samakande, Sanderson, & Hartmann, 2007).

Molecular Synthesis

The compound plays a role in the stereospecific synthesis of certain acids. For example, Tait, Colorni, and Bella (1996) synthesized 3-[(2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids from 3-mercaptoderivatives, maintaining enantiomeric purity (Tait, Colorni, & Bella, 1996).

Construction of Functional Polymers

The compound is used in the creation of functional polymers with specific characteristics. For instance, Han et al. (2012) utilized it to synthesize novel hyperbranched poly(tertiary amino methacrylate)s with distinct hydrophilic and hydrophobic segments (Han, Li, Tang, & Gao, 2012).

Synthesis of Pharmaceutical Agents

It's involved in the synthesis of pharmaceutical compounds. Guo et al. (2006) described its use in synthesizing a potent PPARpan agonist, which involved a complex multi-step process including carbon-sulfur bond formation and other reactions (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).

Emulsion Polymerization

It's also used in emulsion polymerization. Stoffelbach et al. (2008) investigated its application in surfactant-free, batch emulsion polymerization using a surface-active trithiocarbonate RAFT agent (Stoffelbach, Tibiletti, Rieger, & Charleux, 2008).

Safety and Hazards

The safety information available indicates that DoPAT is a substance that requires caution during handling. It is labeled with the GHS07 pictogram and the signal word "Warning" .

Biochemical Analysis

Biochemical Properties

2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid is known for its role in biochemical reactions, particularly in the context of polymer chemistry. It interacts with various enzymes and proteins, facilitating the controlled polymerization process. The compound’s thiocarbonylthio group is reactive towards radicals, allowing it to mediate the polymerization process by forming a stable intermediate. This interaction is crucial for the synthesis of well-defined polymers with desired molecular weights and architectures .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cellular behavior, including alterations in cell proliferation and differentiation. These effects are particularly relevant in the context of biomedical applications, where controlled polymerization can be used to create materials for drug delivery and tissue engineering .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiocarbonylthio group of the compound can form covalent bonds with radical species, stabilizing them and preventing unwanted side reactions. This mechanism is essential for the controlled polymerization process, as it ensures the formation of polymers with precise structures. Additionally, the compound can inhibit or activate certain enzymes, further influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively mediate controlled polymerization without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular function and metabolic processes. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s thiocarbonylthio group plays a crucial role in these interactions, facilitating the transfer of radicals and influencing metabolic flux. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism. Understanding these pathways is essential for optimizing the use of the compound in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes, facilitating its distribution within various cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical applications .

properties

IUPAC Name

2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2S3/c1-4-5-6-7-8-9-10-11-12-13-14-21-16(20)22-17(2,3)15(18)19/h4-14H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFGVGDQHQHOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467083
Record name DDMAT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

461642-78-4
Record name S-1-Dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461642-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DDMAT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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